molecular formula C10H8BrNO4 B15128786 Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B15128786
M. Wt: 286.08 g/mol
InChI Key: RSZKXMNAKZOMKM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at position 6, a hydroxyl group at position 3, and an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-8(13)7-6(16-9)3-5(11)4-12-7/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKXMNAKZOMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate typically involves the bromination of a precursor furo-pyridine compound, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects.

Comparison with Similar Compounds

Furopyridine vs. Pyrrolopyridine Derivatives

  • Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (): Structural Difference: Replaces the oxygen atom in the furan ring with a nitrogen atom, forming a pyrrole ring. This may affect solubility and biological interactions. Applications: Pyrrolopyridines are commonly used in kinase inhibitors, whereas furopyridines are explored for their photophysical properties .
  • Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ():

    • Substituent Variation : Features additional ethyl and methyl groups at positions 6 and 1, respectively.
    • Impact : Steric hindrance from alkyl groups may reduce reactivity in cross-coupling reactions but enhance lipophilicity, influencing membrane permeability in drug design .

Furopyridine vs. Imidazopyridine Derivatives

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (): Structural Difference: Contains an imidazole ring fused to pyridine instead of furan. This structural feature is leveraged in catalysis and anticancer agents .

Substituent Effects on Reactivity and Properties

Halogen Substituents

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ():
    • Comparison : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine.
    • Impact : Bromine’s larger size enhances polarizability, making it more reactive in Suzuki-Miyaura couplings. Chloro derivatives may exhibit lower yields in such reactions .

Hydroxyl vs. Amino/Carbonyl Groups

  • Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (): Functional Group Difference: Replaces the hydroxyl group with an ethoxycarbonylamino moiety. Impact: The amino group facilitates nucleophilic reactions, while the hydroxyl group in the target compound enables stronger hydrogen bonds, affecting crystal packing (as per Etter’s hydrogen-bonding theory in ) .

Spectroscopic and Crystallographic Data

  • NMR Analysis: The hydroxyl group in the target compound produces a distinct singlet in $^1$H NMR (δ ~10–12 ppm), absent in non-hydroxylated analogues like Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate .
  • Crystallography : Hydrogen-bonding patterns (e.g., O–H···O/N interactions) in the target compound can be analyzed using SHELX software (), revealing tighter crystal packing compared to alkyl-substituted derivatives .

Biological Activity

Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8BrNO4
  • CAS Number : 1803605-84-6

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit antibacterial properties, particularly against resistant strains of bacteria. For example, a related compound was identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae, targeting the essential cell division protein FtsZ. This mechanism suggests that this compound may also exhibit similar activity due to structural similarities in the furo-pyridine core .

The proposed mechanism for the antibacterial activity involves inhibition of bacterial cell division. The compound likely binds to the FtsZ protein, disrupting its function and leading to bacterial cell death. This is particularly relevant in the context of rising antibiotic resistance, where traditional antibiotics fail to be effective.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of various furo-pyridine derivatives against Streptococcus pneumoniae. This compound was included in the screening and showed promising results in inhibiting bacterial growth at specific concentrations.
  • Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to the FtsZ protein. These studies suggest a high binding affinity, supporting its potential as an antibacterial agent.

Data Tables

Compound NameCAS NumberAntibacterial ActivityMechanism of Action
This compound1803605-84-6YesInhibition of FtsZ protein
Related Compound (e.g., IP-01)Not specifiedYesInhibition of FtsZ protein

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